3-Chloro-2-nitrobenzonitrile

Description

BenchChem offers high-quality 3-Chloro-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

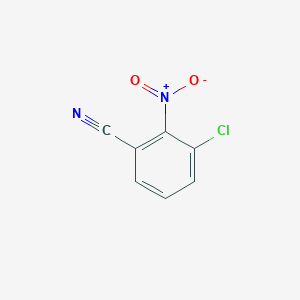

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBSPURMEQYSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308620 | |

| Record name | 3-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-28-7 | |

| Record name | 3-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-2-nitrobenzonitrile (CAS: 34662-28-7): Properties, Synthesis, and Applications in Chemical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 3-Chloro-2-nitrobenzonitrile, a pivotal intermediate in the fields of medicinal chemistry, agrochemical science, and material development. By leveraging its distinct trifunctional molecular architecture—comprising chloro, nitro, and nitrile moieties—researchers can access a diverse range of complex chemical structures. This document delineates the compound's fundamental properties, details validated synthesis protocols, explores its chemical reactivity, and outlines its applications, grounding all information in authoritative scientific sources.

Core Physicochemical & Spectroscopic Profile

3-Chloro-2-nitrobenzonitrile is a solid, light-yellow powder under standard conditions, valued for its role as a versatile building block in organic synthesis.[1] Its stability at room temperature simplifies storage and handling, making it a practical reagent in a laboratory setting.[2]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 34662-28-7 | [2] |

| Molecular Formula | C₇H₃ClN₂O₂ | [2][3] |

| Molecular Weight | 182.56 g/mol | [2][3] |

| Physical Form | Solid, Powder | [1] |

| Appearance | Light yellow | [1] |

| Typical Purity | ≥96% | [2] |

| Storage | Store at room temperature, keep dry | [2][4] |

| Topological Polar Surface Area (TPSA) | 66.93 Ų | [2] |

| logP | 2.12 | [2] |

Spectroscopic Characterization

Definitive structural confirmation of 3-Chloro-2-nitrobenzonitrile relies on standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases and suppliers.[5][6] For instance, the Infrared (IR) spectrum of related nitrobenzoates shows characteristic strong absorption bands for the NO₂ group (asymmetric and symmetric vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-Cl stretching vibrations around 730 cm⁻¹.[7] Researchers are advised to consult these resources to verify the identity and purity of their materials.[5]

Synthesis Methodologies: A Tale of Two Precursors

The synthesis of 3-Chloro-2-nitrobenzonitrile can be approached from different starting materials, with the choice often dictated by precursor availability, scalability, and desired purity. Two well-documented pathways are detailed below.

Method A: Dehydration of 3-Chloro-2-nitrobenzoic Acid Derivatives

This classical approach involves the conversion of a carboxylic acid precursor into the corresponding nitrile. A patented method outlines a robust process starting from 3-chloro-2-nitrobenzoic acid, which is first converted to its acyl chloride.[8] The subsequent reaction with a phosphazene reagent at elevated temperatures facilitates the dehydration to yield the target benzonitrile.[8]

Figure 1: Synthesis workflow starting from 3-chloro-2-nitrobenzoic acid.

Experimental Protocol (Adapted from U.S. Patent 3,742,014 A) [8]

-

Acyl Chloride Formation: 3-chloro-2-nitrobenzoic acid is reacted with thionyl chloride to produce 3-chloro-2-nitrobenzoyl chloride. The product can be purified by recrystallization.

-

Phosphazene Reaction: In an inert atmosphere (e.g., nitrogen), the purified 3-chloro-2-nitrobenzoyl chloride is added to a pre-formed alkanesulphonyltrichlorophosphazene reagent.

-

Pyrolysis: The temperature of the reaction mixture is carefully raised to approximately 150 °C to initiate the pyrolytic conversion and maintained for 10-15 minutes.

-

Distillation & Isolation: The temperature is then progressively increased to around 180 °C, during which phosphorus oxychloride distills off as a byproduct.

-

Workup and Purification: The cooled reaction mixture is treated with crushed ice and a dilute base (e.g., ammonium hydroxide). The resulting solid crude product is filtered, washed, and purified, for example, by sublimation under reduced pressure to yield pure 3-chloro-2-nitrobenzonitrile.[8]

Scientific Rationale: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to highly reactive acyl chlorides. The subsequent high-temperature reaction with the phosphazene reagent provides the necessary conditions for the elimination of phosphorus oxychloride, driving the dehydration of the amide intermediate (formed in situ) to the nitrile. This method is particularly effective for generating benzonitriles from their corresponding benzoyl chlorides.[8]

Method B: Nucleophilic Substitution of 2,5-Dichloronitrobenzene

An alternative, industrially relevant approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. A process patented for a similar isomer, 4-chloro-2-nitrobenzonitrile, details the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide.[9][10] This method leverages a commercially available starting material to selectively replace one of the chlorine atoms with a cyanide group.[9]

Experimental Protocol (Adapted from U.S. Patent 4,528,143 A) [9]

-

Reaction Setup: A mixture of 2,5-dichloronitrobenzene, copper(I) cyanide, and a solvent such as N,N-dimethylformamide (DMF) is prepared in a reaction vessel. A small amount of an inorganic cyanide like potassium cyanide may be added to facilitate the reaction.[10]

-

Heating: The mixture is heated under reflux for several hours (e.g., 3.5 to 5.5 hours) at a temperature range of 140-170 °C.[9][10]

-

Isolation: The reaction mixture is poured into a cooled solvent like toluene or ethyl acetate and stirred.

-

Purification: Insoluble inorganic compounds are removed by filtration. The solvent is then distilled from the filtrate, and the residue is washed (e.g., with carbon tetrachloride) to yield 4-chloro-2-nitrobenzonitrile, an isomer of the target compound, demonstrating the viability of this synthetic route for this class of molecules.[9]

Scientific Rationale: The ortho-nitro group strongly activates the chlorine atom at the 1-position towards nucleophilic aromatic substitution, making it more susceptible to displacement by the cyanide nucleophile from CuCN. The chlorine at the 4-position is less activated and remains intact under these conditions, allowing for regioselective synthesis. DMF serves as a polar aprotic solvent, ideal for facilitating this type of reaction.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Chloro-2-nitrobenzonitrile stems from the orthogonal reactivity of its three functional groups. This allows for sequential, controlled transformations, making it a highly valuable scaffold for building molecular complexity.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. chemscene.com [chemscene.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 3-Chloro-2-nitrobenzonitrile [myskinrecipes.com]

- 5. 3-Chloro-2-nitrobenzonitrile(34662-28-7) 1H NMR [m.chemicalbook.com]

- 6. 3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 9. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

An In-Depth Technical Guide to 3-Chloro-2-nitrobenzonitrile (C₇H₃ClN₂O₂) for Advanced Research Applications

This guide provides a comprehensive technical overview of 3-Chloro-2-nitrobenzonitrile, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core molecular properties, synthesis, spectroscopic identity, chemical behavior, and critical safety protocols, offering field-proven insights into its application.

Section 1: Core Molecular Profile

3-Chloro-2-nitrobenzonitrile is a polysubstituted aromatic compound featuring a nitrile, a nitro group, and a chlorine atom. This unique combination of functional groups makes it a highly versatile building block in organic synthesis.[1]

Table 1: Chemical Identity and Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-Chloro-2-nitrobenzonitrile | N/A |

| CAS Number | 34662-28-7 | [2][3][4] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][4] |

| Molecular Weight | 182.56 g/mol | [1][2][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)[O-] | [2][4] |

| Topological Polar Surface Area | 69.6 Ų | [2][5] |

| logP (Computed) | 2.12 - 2.2 | [2][5] |

| Storage Temperature | Room Temperature, Dry |[1] |

Section 2: Synthesis and Characterization

The strategic placement of substituents in 3-Chloro-2-nitrobenzonitrile requires a controlled synthetic approach. While multiple pathways can be envisioned, a common and logical strategy involves the dehydration of the corresponding benzamide, which itself can be derived from 3-Chloro-2-nitrobenzoic acid.

Plausible Synthesis Pathway

A validated method for producing benzonitriles involves the dehydration of the corresponding benzoic acid derivative.[6] The synthesis of 3-Chloro-2-nitrobenzonitrile can be effectively achieved from its carboxylic acid precursor, 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5).[7]

Experimental Protocol: Dehydration of 3-Chloro-2-nitrobenzamide (Representative)

This protocol describes a general method for the final dehydration step. The causality behind using a potent dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) is its high affinity for water, which efficiently removes the elements of water from the primary amide to form the nitrile.

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3-chloro-2-nitrobenzamide (1 equivalent).

-

Reagent Addition: Add a suitable dehydrating agent such as phosphorus oxychloride (POCl₃, ~2-3 equivalents) or phosphorus pentoxide (P₂O₅, ~1 equivalent) under an inert atmosphere (e.g., Nitrogen).

-

Reaction: Gently heat the mixture to reflux. The choice of temperature and solvent (if any) is critical and depends on the specific dehydrating agent used. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-Chloro-2-nitrobenzonitrile.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods.[3][8]

Table 2: Expected Spectroscopic Data for 3-Chloro-2-nitrobenzonitrile

| Technique | Expected Features |

|---|---|

| ¹H NMR | Three aromatic protons exhibiting complex splitting patterns (doublet of doublets) in the downfield region (~7.5-8.5 ppm). The precise chemical shifts are influenced by the anisotropic effects of the nitro and cyano groups.[9][10] |

| ¹³C NMR | Seven distinct carbon signals: three for the protonated aromatic carbons, three for the substituted aromatic carbons, and one for the nitrile carbon (~115-120 ppm).[11] |

| IR Spectroscopy | Characteristic absorption bands: a sharp peak for the C≡N stretch (~2230 cm⁻¹), strong asymmetric and symmetric stretches for the NO₂ group (~1530 and 1350 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 182, along with a characteristic isotopic pattern (M+2) at m/z 184 with approximately one-third the intensity, confirming the presence of one chlorine atom. |

Section 3: Chemical Reactivity and Synthetic Utility

The utility of 3-Chloro-2-nitrobenzonitrile as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The nitro and cyano moieties are potent electron-withdrawing groups, which significantly influences the electronic properties of the benzene ring.[12]

-

Nitro Group (NO₂): This group is readily reduced to an amino group (NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental for introducing a nucleophilic site, enabling further derivatization, such as in the synthesis of heterocyclic compounds.

-

Nitrile Group (CN): The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or can be reduced to a primary amine. It also serves as a precursor for tetrazoles, which are important pharmacophores.[13] The nitrile group's strong electron-withdrawing nature enhances the electrophilicity of the nitrile carbon.[12]

-

Chloro Group (Cl): The chlorine atom at the 3-position is meta to the nitrile and ortho to the nitro group. Unlike chloro-substituents at the ortho or para positions relative to a strong activating group, this chlorine is not highly activated towards standard nucleophilic aromatic substitution (SɴAr) reactions.[12] However, under forcing conditions or via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), it can be replaced, offering another handle for molecular elaboration. The ortho-nitro group can, in some contexts, participate in the reaction mechanism through intramolecular interactions.[14]

Section 4: Applications in Drug Development and Research

Substituted benzonitriles are a cornerstone in medicinal chemistry and materials science.[15] The nitrile group is recognized as a valuable pharmacophore and a bioisostere for other functional groups, capable of forming crucial hydrogen bonds and dipole interactions with biological targets.[16][17]

-

Pharmaceutical Intermediate: 3-Chloro-2-nitrobenzonitrile is an ideal scaffold for building more complex active pharmaceutical ingredients (APIs). The sequential or orthogonal modification of its functional groups allows for the systematic construction of compound libraries for drug discovery programs.[1][18]

-

Agrochemical Synthesis: Like its isomers, this compound serves as a precursor for novel herbicides and fungicides, where the specific substitution pattern can fine-tune biological activity and selectivity.[1]

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into advanced polymers or as an intermediate for dyes and pigments requiring specific electronic properties.[18]

Section 5: Safety, Handling, and Storage

As a nitroaromatic compound, 3-Chloro-2-nitrobenzonitrile requires careful handling to mitigate potential risks. Many compounds in this class are toxic, can be absorbed through the skin, and may be thermally unstable.[19][20]

Table 3: Hazard Information and Handling Precautions

| Parameter | Guideline |

|---|---|

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4] |

| GHS Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[4] |

| Engineering Controls | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[21][22] |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[21] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1][19] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.[21] |

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-2-nitrobenzonitrile before handling.

References

-

- ChemScene

-

- Benchchem

-

- Restek

-

- MySkinRecipes

-

- ChemicalBook

-

- National Center for Biotechnology Information (PMC)

-

- Benchchem

-

- Biosynth

-

- A2B Chem

-

- BLD Pharm

-

- Sigma-Aldrich

-

- Apollo Scientific

-

- PubChem

-

- NINGBO INNO PHARMCHEM CO.,LTD.

-

- PubChem

-

- Exploration of Medicinal Chemistry

-

- ChemicalBook

-

- ChemicalBook

-

- Google Patents

-

- ECHEMI

-

- BLD Pharm

-

- Studylib

-

- PubChem

-

- National Center for Biotechnology Information (PMC)

-

- CSWAB.org

-

- Guidechem

-

- Htdchem

-

- Organic Syntheses

-

- Google Patents

-

- PubMed

-

- ResearchGate

-

- Chegg

-

- Benchchem

-

- ChemicalBook

-

- Benchchem

Sources

- 1. 3-Chloro-2-nitrobenzonitrile [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Chloro-2-nitrobenzonitrile | 34662-28-7 [chemicalbook.com]

- 4. 3-Chloro-2-nitrobenzonitrile | 34662-28-7 | JBA66228 [biosynth.com]

- 5. 3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 7. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-2-nitrobenzonitrile(34662-28-7) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR [m.chemicalbook.com]

- 10. 6. The structure of 3-nitrobenzonitrile is shown | Chegg.com [chegg.com]

- 11. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. htdchem.com [htdchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. studylib.net [studylib.net]

Potential derivatives of 3-Chloro-2-nitrobenzonitrile

An In-Depth Technical Guide to the Synthetic Derivatives of 3-Chloro-2-nitrobenzonitrile

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffolding

3-Chloro-2-nitrobenzonitrile is a multifaceted aromatic compound that serves as a valuable starting material in synthetic organic chemistry.[1][2] Its utility stems from the presence of three distinct and strategically positioned functional groups: a nitrile, a nitro group, and a chlorine atom. Each of these sites offers a unique handle for chemical modification, allowing for the generation of a diverse library of derivatives. The electronic interplay between these groups—specifically, the strong electron-withdrawing nature of the ortho-nitro and cyano groups—renders the chlorine atom highly susceptible to nucleophilic aromatic substitution, while the nitro and nitrile groups themselves are amenable to a range of classical transformations.

This guide provides a comprehensive exploration of the derivatization potential of 3-Chloro-2-nitrobenzonitrile. We will delve into the specific transformations possible at each functional group, explaining the mechanistic rationale behind reaction choices and providing field-proven protocols for key synthetic steps. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for applications in pharmaceuticals, agrochemicals, and materials science.[3][4][5]

Figure 1: Key reactive sites of 3-Chloro-2-nitrobenzonitrile.

Part 1: Transformations of the Nitro Group

The reduction of an aromatic nitro group to an amine is one of the most fundamental and valuable transformations in organic synthesis. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then serve as a nucleophile or a precursor for diazonium salt formation.[6]

Selective Reduction to 2-Amino-3-chlorobenzonitrile

The primary challenge in reducing the nitro group of 3-Chloro-2-nitrobenzonitrile is to avoid the simultaneous reductive dechlorination of the C-Cl bond. While catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro reduction, it is often too reactive and can cleave aryl halides.[7] Therefore, chemoselective methods are required.

Causality of Reagent Choice:

-

Metal/Acid Systems (Fe, Sn, Zn): The use of easily oxidized metals like iron, tin, or zinc in an acidic medium is a classic and highly effective method.[6] These reactions proceed via a series of single-electron transfers from the metal to the nitro group. The acidic environment provides the necessary protons for the formation of water as a byproduct. This method is generally tolerant of aryl halides.

-

Tin(II) Chloride (SnCl₂): Stannous chloride offers a milder alternative for reducing nitro groups in the presence of other reducible functionalities.[7]

-

Catalytic Hydrogenation with Specific Catalysts: While Pd/C can be problematic, other catalysts like Raney Nickel are often used to reduce nitro groups without causing dehalogenation of aromatic chlorides.[7]

-

Hydrazine-based Systems: A rapid and selective method involves using hydrazine glyoxylate with zinc or magnesium powder. This system operates under mild, neutral conditions, avoiding strong acids and high pressures, and shows high selectivity for the nitro group in the presence of halogens and nitriles.

Figure 2: Pathway for selective nitro group reduction.

Data Presentation: Comparison of Nitro Reduction Methods

| Reagent System | Conditions | Selectivity Advantage | Reference |

| Fe / HCl | Reflux | High tolerance for aryl chlorides; cost-effective. | [6] |

| SnCl₂ / EtOH | Reflux | Mild conditions, suitable for sensitive substrates. | [7] |

| H₂ / Raney Nickel | 2-3 atm H₂, RT | Avoids dehalogenation often seen with Pd/C. | [7] |

| Zn / Hydrazine Glyoxylate | Room Temperature | Rapid, mild, neutral pH, avoids strong acids. |

Experimental Protocol: Selective Nitro Reduction with Zinc/Hydrazine Glyoxylate

This protocol is adapted from the selective reduction method described by M. A. Pasha & H. M. Nanjundaswamy (2006).

-

Preparation of Hydrazine Glyoxylate: In a flask, slowly add hydrazine hydrate (0.5 mL, 0.01 mol) to an aqueous solution of glyoxylic acid (0.92 g, 0.01 mol) with constant stirring. The resulting solution is used directly.

-

Reaction Setup: To a suspension of 3-Chloro-2-nitrobenzonitrile (1.82 g, 0.01 mol) and zinc powder (1.3 g, 0.02 mol) in a suitable solvent (e.g., 20 mL methanol), add the prepared hydrazine glyoxylate solution.

-

Reaction Execution: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the zinc catalyst. Wash the residue with the solvent (e.g., methanol or chloroform).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-3-chlorobenzonitrile.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The benzene ring of 3-Chloro-2-nitrobenzonitrile is electron-deficient due to the powerful withdrawing effects of the ortho-nitro and meta-cyano groups. This electronic feature makes the ipso-carbon (the carbon bearing the chlorine) highly electrophilic and activates it for Nucleophilic Aromatic Substitution (SNAr).[8][9]

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction is not a concerted process like an Sₙ2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. This stabilization is the key reason why the nitro group in the ortho or para position is essential for activating the ring towards this reaction.[8][10]

-

Elimination: The aromaticity is restored by the departure of the chloride leaving group.

This pathway allows for the displacement of the chlorine atom by a wide variety of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, providing access to a vast chemical space.

Figure 3: Workflow of the SNAr addition-elimination mechanism.

Potential Derivatives via SNAr

| Nucleophile | Reagent Example | Product Class |

| O-Nucleophiles | Sodium methoxide (NaOMe), Potassium phenoxide (PhOK) | Aryl ethers |

| N-Nucleophiles | Ammonia (NH₃), Aniline (PhNH₂), Piperidine | Aryl amines |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | Aryl thioethers |

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-2-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to the solution. The base is required to neutralize the HCl formed during the reaction.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration. If the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 3: Modifications of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important functionalities, most notably carboxylic acids, amides, and primary amines.[11]

Hydrolysis to Amides and Carboxylic Acids

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids.[12] The reaction proceeds via an amide intermediate, which can sometimes be isolated under milder conditions.[13]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization leads to an amide, which is then further hydrolyzed to the carboxylic acid.[12][13]

-

Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate gives an amide. Under harsher conditions (e.g., high temperature), the amide is further hydrolyzed to a carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[13][14]

Controlling the Outcome: By using milder basic conditions (e.g., lower temperatures), it is often possible to stop the reaction at the amide stage.[13]

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[11] This reaction proceeds via the addition of two equivalents of hydride to the carbon-nitrogen triple bond.

Conversion to Tetrazoles

In medicinal chemistry, the tetrazole group is often used as a bioisosteric replacement for a carboxylic acid. Nitriles can be converted to tetrazoles via a [3+2] cycloaddition reaction with an azide source, typically sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst.[15]

Figure 4: Key transformations of the nitrile functional group.

References

-

Pasha, M. A., & Nanjundaswamy, H. M. (2006). A new reagent for selective reduction of nitro group. Synthetic Communications, 36(12), 1705-1712. [Link]

-

Wikipedia contributors. (2023, December 2). Reduction of nitro compounds. Wikipedia. [Link]

-

Wang, L., et al. (2020). Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. Catalysis Science & Technology, 10(21), 7268-7281. [Link]

-

Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

MySkinRecipes. 3-Chloro-2-nitrobenzonitrile. [Link]

-

Sinfoo. 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. [Link]

-

KPU Pressbooks. 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 4-Chloro-2-nitrobenzonitrile. [Link]

-

Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

Radhakrishnamurti, P. S., & Janardan, S. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic, 905-908. [Link]

-

PrepChem. Synthesis of 4-chloro-2-nitrobenzonitrile. [Link]

-

Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

- Google Patents.

-

Wikipedia contributors. (2023, November 18). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799. [Link]

-

Wikipedia contributors. (2023, April 20). 3-Nitrochlorobenzene. Wikipedia. [Link]

-

Htdchem. 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. [Link]

-

LibreTexts Chemistry. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Tsvetanova, E., & Zheleva, D. (2024). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Pharmacia, 71(1), 1-17. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Chloro-2-nitrobenzonitrile | 34662-28-7 [chemicalbook.com]

- 3. 3-Chloro-2-nitrobenzonitrile [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Page loading... [wap.guidechem.com]

Comprehensive literature review of 3-Chloro-2-nitrobenzonitrile

An In-Depth Technical Guide to 3-Chloro-2-nitrobenzonitrile for Advanced Research and Development

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2-nitrobenzonitrile, a pivotal intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the compound's synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of 3-Chloro-2-nitrobenzonitrile

3-Chloro-2-nitrobenzonitrile (CAS No. 34662-28-7) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzonitrile core substituted with both a chloro and a nitro group, offers multiple reactive sites. This unique arrangement of electron-withdrawing groups (EWG) dictates its chemical behavior, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of the nitro, chloro, and cyano functionalities allows for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 3-Chloro-2-nitrobenzonitrile are confirmed through its distinct physicochemical properties and spectroscopic data.

Physical and Chemical Properties

The following table summarizes the key properties of 3-Chloro-2-nitrobenzonitrile, essential for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 34662-28-7 | [4][5][6] |

| Molecular Formula | C₇H₃ClN₂O₂ | [5][7] |

| Molecular Weight | 182.56 g/mol | [1][5] |

| Appearance | Solid | [7] |

| Purity | ≥96% | [5] |

| Storage | Store at room temperature in a dry place. | [1][5] |

| SMILES | N#CC1=CC=CC(Cl)=C1=O | [5] |

| InChI Key | HXBSPURMEQYSSS-UHFFFAOYSA-N | [7] |

Spectroscopic Data for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to determine the substitution pattern on the aromatic ring. ChemicalBook indicates the availability of NMR spectra for this compound.[8]

-

Infrared (IR) Spectroscopy : IR spectra would show characteristic absorption bands for the nitrile (-C≡N) group (around 2230 cm⁻¹) and the nitro (-NO₂) group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[9]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight.[10]

Synthesis and Production

While specific, detailed industrial synthesis routes for 3-Chloro-2-nitrobenzonitrile are often proprietary, plausible synthetic pathways can be devised based on fundamental organic chemistry principles. A common strategy for synthesizing substituted nitrobenzonitriles involves the nitration of a suitable precursor.

For instance, the synthesis of the related isomer, 4-Chloro-3-nitrobenzonitrile, is achieved via the nitration of p-chlorobenzonitrile using fuming nitric acid and concentrated sulfuric acid at low temperatures.[11] This highlights a general and powerful method for introducing a nitro group onto a pre-existing benzonitrile scaffold.

Representative Laboratory Synthesis Protocol (for an Isomer)

The following is a well-documented protocol for the synthesis of 4-Chloro-3-nitrobenzonitrile, which illustrates the experimental logic applicable to the synthesis of such compounds.[11]

Objective: To synthesize 4-Chloro-3-nitrobenzonitrile via electrophilic nitration of p-chlorobenzonitrile.

Causality: The choice of concentrated sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at 0°C to control the exothermic reaction and to minimize the formation of dinitrated byproducts.

Methodology:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice bath to maintain a temperature below 0°C.

-

Substrate Addition: Slowly add p-chlorobenzonitrile (4.79 g, 40.1 mmol) to the cooled sulfuric acid and stir until completely dissolved.

-

Nitrating Agent Addition: Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) dropwise over 1 hour, ensuring the temperature remains below 0°C.

-

Reaction Progression: After the addition is complete, continue stirring at low temperature for an additional 30 minutes.

-

Workup: Slowly pour the reaction mixture into 100 mL of ice water. A white solid will precipitate.

-

Purification: Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Final Product: Recrystallize the crude solid from an 80% ethanol/water solution and dry at 60°C to obtain the pure product.

Caption: General workflow for synthesizing a chloro-nitrobenzonitrile.

Chemical Reactivity and Key Transformations

The synthetic utility of 3-Chloro-2-nitrobenzonitrile stems from the distinct reactivity of its three functional groups. The presence of two strong electron-withdrawing groups (nitro and cyano) significantly influences the reactivity of the aromatic ring and the chloro substituent.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as iron powder in acidic medium (Bechamp reduction) or catalytic hydrogenation.[12] This transformation is fundamental for introducing a key nucleophilic site, opening pathways to a vast number of derivatives like amides, sulfonamides, and heterocyclic compounds.

-

Transformation of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH).[11] It can also be converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, by reacting with sodium azide.[11]

-

Nucleophilic Aromatic Substitution (SₙAr) of the Chloro Group: The chloro substituent is activated towards SₙAr by the ortho- and para-directing electron-withdrawing nitro and cyano groups. However, in 3-Chloro-2-nitrobenzonitrile, the chloro group is meta to the cyano group, which provides less activation compared to an ortho or para relationship. The ortho-nitro group, however, strongly activates the chlorine for displacement by nucleophiles. This allows for the introduction of various functionalities, such as amino, alkoxy, or thioether groups, by reacting with appropriate nucleophiles.

Caption: Key chemical transformations of 3-Chloro-2-nitrobenzonitrile.

Applications in Drug Development and Agrochemicals

3-Chloro-2-nitrobenzonitrile is primarily utilized as a key intermediate in the synthesis of more complex, high-value molecules.

-

Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs).[1][2] The ability to selectively modify its functional groups allows medicinal chemists to construct novel compounds with potential therapeutic activities, including anti-inflammatory and anti-cancer properties.[2][13] The nitrobenzamide core, which can be derived from this intermediate, is a feature in many biologically active molecules.[13]

-

Agrochemical Industry: This compound is a precursor in the development of modern pesticides, herbicides, and fungicides.[1][3] Its structure contributes to the creation of effective crop protection agents that can help improve agricultural yields.[1]

-

Dyes and Pigments: The chromophoric nitro group and the versatile benzonitrile structure make it a useful starting material in the synthesis of specialty dyes and pigments for textiles and other materials.[1][3]

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper handling of 3-Chloro-2-nitrobenzonitrile is paramount. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification: This compound is generally classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[14][17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14][15]

-

Skin: Wash off immediately with soap and plenty of water.[14][15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14][16]

-

Ingestion: Clean mouth with water and seek medical attention.[14][16]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[14][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

3-Chloro-2-nitrobenzonitrile is a synthetically valuable intermediate whose importance is defined by the strategic interplay of its chloro, nitro, and cyano functional groups. Its controlled reactivity allows for the sequential or selective modification of the molecule, providing access to a wide range of complex derivatives. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's properties, reactivity, and handling is essential for leveraging its full potential in creating next-generation chemical innovations.

References

-

3-Chloro-2-nitrobenzonitrile - MySkinRecipes . MySkinRecipes. [Link]

-

6575-53-7_CAS号:6575-53-7_5-Methyl-7-methoxy-8... - CAS号查询 . CAS号查询. [Link]

-

3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem . PubChem. [Link]

-

Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) - SciELO . SciELO. [Link]

-

Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. ResearchGate. [Link]

-

4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide - Htdchem . (2024). Htdchem. [Link]

-

Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

How is 3-Nitrobenzonitrile synthesized - Knowledge - Bloom Tech . (2023). Bloom Tech. [Link]

-

4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents.

-

3-Nitrobenzonitrile - IUCr Journals - International Union of Crystallography . (2023). IUCr Journals. [Link]

-

3-Nitrochlorobenzene - Wikipedia . Wikipedia. [Link]

-

Efficient Organic Synthesis with High-Purity 3-Chloro-2-methylbenzonitrile . (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI . MDPI. [Link]

-

(R)-α,α,4-trimethylcyclohex-3-ene-1-methanol - the NIST WebBook . NIST WebBook. [Link]

-

(PDF) 3-Nitrobenzonitrile - ResearchGate . (2023). ResearchGate. [Link]

Sources

- 1. 3-Chloro-2-nitrobenzonitrile [myskinrecipes.com]

- 2. htdchem.com [htdchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chloro-2-nitrobenzonitrile | 34662-28-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Chloro-2-nitrobenzonitrile | 34662-28-7 | JBA66228 [biosynth.com]

- 7. 3-Chloro-2-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 8. 3-Chloro-2-nitrobenzonitrile(34662-28-7) 1H NMR [m.chemicalbook.com]

- 9. scielo.br [scielo.br]

- 10. 3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Investigating the biological activity of 3-Chloro-2-nitrobenzonitrile

An Investigative Guide to the Biological Potential of 3-Chloro-2-nitrobenzonitrile: A Framework for Discovery

Executive Summary

3-Chloro-2-nitrobenzonitrile (CAS No. 34662-28-7) is a substituted aromatic compound primarily recognized for its role as a versatile chemical intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1][2] While its utility as a building block is established, its intrinsic biological activity remains largely unexplored in publicly accessible literature. The presence of three key functional groups—a nitrile, a nitro group, and a chlorine atom—on a benzene ring suggests a potential for bioactivity. These moieties are found in numerous compounds with established therapeutic properties, including antimicrobial and anticancer agents.[3][4]

This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive framework for the systematic investigation of 3-Chloro-2-nitrobenzonitrile's biological activity. We move beyond a simple literature review to propose a phased, logic-driven experimental strategy. The core directive is to establish a foundational understanding of the compound's safety profile, assess its potential for cytotoxicity and antimicrobial action, and explore its capacity for enzyme inhibition. This document provides not just the "what" but the "why" behind each experimental choice, offering detailed, self-validating protocols designed for reproducibility and scientific integrity. Our objective is to equip researchers and drug development professionals with a robust roadmap to unlock the potential of this intriguing molecule.

Compound Profile and Rationale for Investigation

3-Chloro-2-nitrobenzonitrile is an organic compound with the molecular formula C₇H₃ClN₂O₂.[5] Its chemical structure is characterized by a benzene ring substituted with a chlorine atom at position 3, a nitro group at position 2, and a nitrile group at position 1.

| Property | Value | Source |

| CAS Number | 34662-28-7 | [5] |

| Molecular Formula | C₇H₃ClN₂O₂ | [5] |

| Molecular Weight | 182.56 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Storage | Room temperature, dry conditions | [1] |

The rationale for investigating this specific molecule stems from the established biological significance of its constituent functional groups. The presence of nitro and chloro substituents on aromatic frameworks is a known strategy for enhancing the biological activity of synthetic compounds, with applications in developing treatments for neglected tropical diseases like leishmaniasis.[3] For instance, the related isomer 4-Chloro-3-nitrobenzonitrile has demonstrated antibacterial properties, potentially by inhibiting fatty acid and lipid synthesis in bacterial cells.[8] Furthermore, derivatives of N-(2-chloroacetyl)-3-nitrobenzamide are being explored as potential covalent inhibitors for antimicrobial and anticancer therapies.[4] This precedent suggests that 3-Chloro-2-nitrobenzonitrile is a promising, yet uncharacterized, candidate for biological screening.

Foundational Safety and Handling Protocols

Trustworthiness in scientific investigation begins with safety. Before any biological assessment, a rigorous handling protocol must be established. Based on available Safety Data Sheets (SDS) for the compound and its close isomers, 3-Chloro-2-nitrobenzonitrile should be treated as a hazardous substance. It is classified as an irritant and may be harmful if inhaled or swallowed.[7][9][10]

Protocol 1: Safe Handling, Storage, and Disposal

-

Engineering Controls : All work with solid or dissolved 3-Chloro-2-nitrobenzonitrile must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE) : Wear a lab coat, splash-proof safety goggles, and nitrile protective gloves at all times.[7][9]

-

Handling : Avoid creating dust when handling the solid. For creating solutions, add the solid to the solvent slowly. Wash hands thoroughly after handling.[9]

-

Storage : Store the compound in a tightly sealed container in a dry, well-ventilated area, locked up and away from incompatible materials.[7][9]

-

Spill Management : In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.

-

Disposal : Dispose of all waste materials (unused compound, contaminated consumables) through an approved hazardous waste disposal plant, in accordance with local and national regulations.[7][9]

Caption: Workflow for Safe Handling of 3-Chloro-2-nitrobenzonitrile.

Phased Biological Activity Screening

A tiered approach is essential to efficiently screen the compound. We begin with a broad assessment of cytotoxicity to define a safe therapeutic window, followed by more specific antimicrobial and enzyme inhibition assays.

Phase 1: Broad-Spectrum Cytotoxicity Assessment

-

Causality : The primary goal is to determine the concentration range at which 3-Chloro-2-nitrobenzonitrile affects cell viability. This is a critical first pass; a highly cytotoxic compound may have limited therapeutic potential unless targeted specifically for cancer. The data gathered here (the IC₅₀ value) informs the concentration ranges for all subsequent assays, ensuring that observed effects in later screens are not simply due to non-specific cell death.

Protocol 2: MTT Assay for General Cytotoxicity

-

Cell Culture : Seed human dermal fibroblast (HDF) and A549 (human lung carcinoma) cells into separate 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation : Prepare a 10 mM stock solution of 3-Chloro-2-nitrobenzonitrile in DMSO. Create a series of 2-fold serial dilutions in cell culture medium, ranging from 100 µM to 0.78 µM. Include a vehicle control (medium with DMSO) and a positive control (e.g., 10% DMSO).

-

Treatment : Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Table for Cytotoxicity Data Summary

| Cell Line | Compound | IC₅₀ (µM) |

| HDF | 3-Chloro-2-nitrobenzonitrile | |

| A549 | 3-Chloro-2-nitrobenzonitrile |

Phase 2: Antimicrobial Activity Screening

-

Causality : The chemical scaffolds of many antibiotics and antifungals contain halogenated and nitro-aromatic groups.[11][12] This assay directly tests the hypothesis that 3-Chloro-2-nitrobenzonitrile can inhibit the growth of clinically relevant microbes. We use the broth microdilution method as it is a standardized, quantitative technique that yields the Minimum Inhibitory Concentration (MIC), providing a clear endpoint for antimicrobial efficacy.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 3: Broth Microdilution for MIC Determination

-

Preparation : In a 96-well plate, prepare 2-fold serial dilutions of 3-Chloro-2-nitrobenzonitrile in appropriate microbial broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve final concentrations from 128 µg/mL to 0.5 µg/mL.

-

Inoculum : Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation : Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table for Antimicrobial Data Summary

| Microorganism | Strain (e.g., ATCC) | Compound | MIC (µg/mL) |

| S. aureus (Gram +) | ATCC 29213 | 3-Chloro-2-nitrobenzonitrile | |

| E. coli (Gram -) | ATCC 25922 | 3-Chloro-2-nitrobenzonitrile | |

| C. albicans (Fungus) | ATCC 10231 | 3-Chloro-2-nitrobenzonitrile |

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven strategy to perform an initial investigation into the biological activities of 3-Chloro-2-nitrobenzonitrile. The proposed phased approach ensures that resources are used efficiently, beginning with essential safety and broad cytotoxicity screening before proceeding to more specific antimicrobial and enzymatic assays.

The results from these investigations will provide a critical decision-making framework. A favorable outcome—such as moderate to high antimicrobial activity with low cytotoxicity to human cells—would strongly justify advancing the compound into the next phase of research. Future work would include elucidating the mechanism of action, exploring structure-activity relationships through the synthesis of derivatives, and eventually, progressing to more complex cellular and in vivo models. This structured investigative process is paramount for transforming a simple chemical intermediate into a potential lead compound for drug discovery.

References

-

Patel, N. B., et al. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. [Link]

-

Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-2-nitrobenzonitrile. [Link]

-

Htdchem. (2024). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. [Link]

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. [Link]

-

Neliti. (2022). Design, Synthesis, and Biological Evaluation of 3-Chloro-2-Oxo-N-(Arylcarbamoyl)-2H-1-Benzopyran-6-Sulfonamide Derivatives as Potential DPP-IV Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]

-

ScienceScholar. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. [Link]

-

MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Activities and Mode of Flavonoid Actions. [Link]

-

PubMed. (1984). Mechanism of inactivation of chymotrypsin by 3-benzyl-6-chloro-2-pyrone. [Link]

Sources

- 1. 3-Chloro-2-nitrobenzonitrile [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Chloro-3-nitrobenzonitrile | 939-80-0 | FC02229 [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Proposed Mechanism of Action for 3-Chloro-2-nitrobenzonitrile as a Novel STAT3 Inhibitor

Abstract

3-Chloro-2-nitrobenzonitrile is a small molecule with a substitution pattern that suggests significant biological potential. While its direct mechanism of action has not been extensively elucidated in publicly available literature, its structural features—a benzonitrile scaffold bearing potent electron-withdrawing chloro and nitro groups—provide a compelling basis for hypothesizing its biological targets. This technical guide proposes a novel mechanism of action for 3-Chloro-2-nitrobenzonitrile as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We will delve into the scientific rationale behind this hypothesis, drawing parallels from structurally related compounds, and present a comprehensive, field-proven experimental roadmap for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new therapeutic avenues in oncology and inflammatory diseases.

Introduction: The Rationale for a STAT3-Centric Hypothesis

The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, governing a multitude of processes including cell proliferation, survival, differentiation, and inflammation.[1][2] Its aberrant, constitutive activation is a hallmark of numerous human cancers and inflammatory conditions, making it a highly attractive target for therapeutic intervention.[3] Small molecule inhibitors that can directly or indirectly modulate STAT3 activity are of significant interest in drug discovery.[2]

While 3-Chloro-2-nitrobenzonitrile has not been explicitly identified as a STAT3 inhibitor, a compelling case can be built upon the known biological activities of structurally analogous compounds:

-

Nitroaromatics in Bioactive Molecules: The nitro group is a well-established pharmacophore present in a diverse range of bioactive compounds, including antimicrobial and anticancer agents.[4][5] Its strong electron-withdrawing nature can significantly influence molecular interactions and has been associated with specific, targeted biological activities rather than non-specific toxicity.[6]

-

Benzonitrile Derivatives as Bioactive Scaffolds: Substituted benzonitriles have demonstrated a wide array of biological effects, including herbicidal, antimicrobial, and cytotoxic activities.[7][8][9] This scaffold's versatility allows for a range of substitutions that can fine-tune its biological profile.

-

Structural Features of Known STAT3 Inhibitors: Many small-molecule STAT3 inhibitors are characterized by aromatic ring systems with electron-withdrawing substituents. These features are often crucial for their interaction with the STAT3 protein, particularly within the SH2 domain, which is critical for STAT3 dimerization and subsequent activation.[10]

Given these precedents, we hypothesize that the unique combination of the chloro, nitro, and nitrile functionalities on the benzene ring of 3-Chloro-2-nitrobenzonitrile endows it with the appropriate stereoelectronic properties to bind to and inhibit STAT3, thereby disrupting its downstream signaling cascade.

Proposed Mechanism of Action: Inhibition of STAT3 Dimerization

We propose that 3-Chloro-2-nitrobenzonitrile acts as a direct inhibitor of STAT3 by binding to its SH2 domain. The SH2 domain recognizes and binds to phosphotyrosine residues, a critical step for the dimerization of two STAT3 monomers upon their phosphorylation by upstream kinases like Janus kinases (JAKs). By occupying a key pocket within the SH2 domain, 3-Chloro-2-nitrobenzonitrile would allosterically or competitively prevent this phosphotyrosine recognition, thereby inhibiting STAT3 dimerization, nuclear translocation, and its subsequent function as a transcription factor.

Figure 1: Proposed mechanism of 3-Chloro-2-nitrobenzonitrile as a STAT3 inhibitor.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to move from broad cellular effects to specific molecular interactions, providing a comprehensive and self-validating assessment of 3-Chloro-2-nitrobenzonitrile's mechanism of action.

Figure 2: A phased experimental workflow to validate the proposed mechanism.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of 3-Chloro-2-nitrobenzonitrile on a panel of cancer cell lines with varying levels of STAT3 activation.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, A549, both with high constitutive STAT3 activation, and a non-cancerous cell line like HEK293T as a control) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-Chloro-2-nitrobenzonitrile (e.g., from 0.1 µM to 100 µM) in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome & Causality: If 3-Chloro-2-nitrobenzonitrile is a STAT3 inhibitor, we expect to see a dose-dependent decrease in cell viability, particularly in cell lines with high STAT3 activity. This would provide the first piece of evidence linking the compound to a pathway critical for cancer cell survival.

Phase 2: Direct Target Engagement

To confirm that 3-Chloro-2-nitrobenzonitrile directly interacts with the STAT3 protein, biophysical assays are essential.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: Covalently immobilize recombinant human STAT3 protein onto a sensor chip (e.g., CM5 chip).

-

Compound Injection: Prepare a series of concentrations of 3-Chloro-2-nitrobenzonitrile in a running buffer and inject them over the sensor chip surface.

-

Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time to measure the association and dissociation of the compound.

-

Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.

Expected Outcome & Causality: A confirmed direct binding event with a reasonable affinity (e.g., in the micromolar to nanomolar range) would provide strong evidence that STAT3 is a direct molecular target of 3-Chloro-2-nitrobenzonitrile.

Phase 3: Cellular Mechanism of Action

This phase aims to elucidate the effects of 3-Chloro-2-nitrobenzonitrile on the STAT3 signaling pathway within a cellular context.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

-

Cell Treatment: Treat a STAT3-dependent cell line (e.g., MDA-MB-231) with varying concentrations of 3-Chloro-2-nitrobenzonitrile for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.

Expected Outcome & Causality: A dose-dependent decrease in the level of p-STAT3, without a significant change in total STAT3 levels, would indicate that 3-Chloro-2-nitrobenzonitrile inhibits the activation of STAT3.

Quantitative Data Summary

| Experiment | Metric | Expected Outcome with 3-CNB |

| MTT Assay | IC50 (µM) | Lower in STAT3-high vs. STAT3-low cells |

| SPR | KD (µM) | < 10 |

| Western Blot | p-STAT3/Total STAT3 Ratio | Dose-dependent decrease |

| qPCR | Relative mRNA Expression | Downregulation of STAT3 target genes |

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous and logically structured approach to investigating the proposed mechanism of action of 3-Chloro-2-nitrobenzonitrile as a novel STAT3 inhibitor. The proposed experimental workflow, from initial cytotoxicity screening to in-depth cellular and biophysical assays, provides a clear path to validate this hypothesis. Positive outcomes from these studies would not only elucidate the molecular mechanism of this intriguing compound but also pave the way for its further development as a potential therapeutic agent for a range of diseases driven by aberrant STAT3 signaling. Future work would involve lead optimization to improve potency and drug-like properties, followed by comprehensive preclinical and clinical evaluation.

References

-

Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1-13. [Link]

-

Gentner, W. A. (1968). Phytotoxic Properties of Substituted Benzonitriles and Derivatives. Weed Science, 16(2), 153-155. [Link]

-

Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides. BioMed research international, 2015. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135403, Benzonitrile. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Some Nitrobenzenes and Other Industrial Chemicals. IARC monographs on the evaluation of carcinogenic risks to humans, 119. [Link]

-

Geke, J., & Schlegelberger, B. (2001). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 87-94. [Link]

-

Kwiecień, H., & Stefańska, J. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Bioinorganic chemistry and applications, 2020. [Link]

-

Vellanki, S. H., & Klee, S. (2019). Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages. PloS one, 14(10), e0223533. [Link]

-

de la Torre, P., & Sotomayor, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11922, o-Nitrobenzonitrile. [Link]

-

Song, H., Wang, R., Wang, S., & Lin, J. (2005). Small molecule inhibitors of Stat3 signaling pathway. Journal of medicinal chemistry, 48(25), 7990-7999. [Link]

-

Yue, P., Turkson, J., & Lawrence, H. R. (2017). Linker variation and structure–activity relationship analyses of carboxylic acid-based small molecule STAT3 inhibitors. ACS medicinal chemistry letters, 8(9), 923-928. [Link]

-

National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity report series, 25, 1-D10. [Link]

-

Liu, H., Wang, S., Zhang, Z., Liu, W., & Zhou, N. (2007). Novel partial reductive pathway for 4-chloronitrobenzene and nitrobenzene degradation in Comamonas sp. strain CNB-1. Applied and environmental microbiology, 73(10), 3251-3258. [Link]

-

Stern, E. C., & Johnson, P. F. (2021). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 296. [Link]

-

Ren, X., Duan, W., He, Q., Zhang, Z., Zhou, W., & Pan, Y. (2009). Identification of niclosamide as a new small-molecule inhibitor of the STAT3 signaling pathway. ACS medicinal chemistry letters, 1(1), 33-37. [Link]

Sources

- 1. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytotoxic Properties of Substituted Benzonitriles and Derivatives | Weed Science | Cambridge Core [cambridge.org]

- 8. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 3-Chloro-2-nitrobenzonitrile in Medicinal Chemistry

Abstract: 3-Chloro-2-nitrobenzonitrile is a strategically important chemical intermediate whose value in medicinal chemistry is derived from the orthogonal reactivity of its three functional groups: a nitrile, a nitro group, and a chloro substituent. This trifecta of reactivity allows for sequential and selective chemical transformations, making it a versatile scaffold for the synthesis of complex heterocyclic systems and other key pharmacophores. This guide provides an in-depth analysis of its chemical properties, showcases its application in the synthesis of notable therapeutic agents, details robust experimental protocols, and offers insights into its strategic deployment in drug discovery programs.

Introduction: A Multifaceted Building Block

3-Chloro-2-nitrobenzonitrile is an aromatic compound featuring a benzonitrile core substituted with a chlorine atom and a nitro group at the 3- and 2-positions, respectively.[1] Its molecular formula is C₇H₃ClN₂O₂, with a molecular weight of 182.56 g/mol .[1] The true utility of this molecule lies not in any inherent biological activity, but in the distinct chemical handles it presents to the synthetic chemist. The electron-withdrawing nature of both the adjacent nitro and nitrile groups significantly activates the chlorine atom for nucleophilic aromatic substitution (SₙAr).[2][3] Concurrently, the nitro group can be selectively reduced to an amine, and the nitrile group can be hydrolyzed or converted into other functionalities like tetrazoles.[4] This controllable, stepwise reactivity makes it a powerful precursor for constructing diverse molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[5][6]

Key Physicochemical Properties:

| Property | Value | Reference |